molecular formula C44H34O20 B10852761 procyanidin B-2 3,3'-di-O-gallate

procyanidin B-2 3,3'-di-O-gallate

Cat. No.: B10852761
M. Wt: 882.7 g/mol
InChI Key: KTLUHRSHFRODPS-ZMSZJQPBSA-N
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Description

Procyanidin B-2 3,3’-di-O-gallate is a naturally occurring polyphenolic compound found in grape seed extract. It is a dimeric procyanidin, which means it consists of two flavanol units linked together. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Procyanidin B-2 3,3’-di-O-gallate can be synthesized through the esterification of procyanidin B-2 with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of procyanidin B-2 3,3’-di-O-gallate involves the extraction of procyanidins from grape seeds, followed by purification and esterification processes. The extraction is usually done using solvents like ethanol or methanol, and the resulting extract is subjected to chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Procyanidin B-2 3,3’-di-O-gallate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various catechins, quinones, and substituted procyanidins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Procyanidin B-2 3,3’-di-O-gallate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Procyanidin B-2 3,3’-di-O-gallate is unique among procyanidins due to its specific esterification with gallic acid. Similar compounds include:

Properties

Molecular Formula

C44H34O20

Molecular Weight

882.7 g/mol

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36?,39-,40-,42-/m1/s1

InChI Key

KTLUHRSHFRODPS-ZMSZJQPBSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2C3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Origin of Product

United States

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